Calcium;ditetrafluoroborate

Calcium-ion batteries Ca metal anode electrolyte salt selection

Calcium ditetrafluoroborate, Ca(BF₄)₂ (CAS 15978-68-4), is an inorganic fluoroborate salt with molecular weight 213.69 g·mol⁻¹. It typically exists as a hydrate, Ca(BF₄)₂·xH₂O, and has been crystallographically redefined as Ca(H₂O)₄(BF₄)₂ — isostructural with calcium perchlorate tetrahydrate.

Molecular Formula B2CaF8
Molecular Weight 213.69 g/mol
CAS No. 15978-68-4
Cat. No. B103451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium;ditetrafluoroborate
CAS15978-68-4
Molecular FormulaB2CaF8
Molecular Weight213.69 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2]
InChIInChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2
InChIKeyYHLNCCJTKRTQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Ditetrafluoroborate (CAS 15978-68-4): Technical Baseline for Procurement and Research Selection


Calcium ditetrafluoroborate, Ca(BF₄)₂ (CAS 15978-68-4), is an inorganic fluoroborate salt with molecular weight 213.69 g·mol⁻¹ [1]. It typically exists as a hydrate, Ca(BF₄)₂·xH₂O, and has been crystallographically redefined as Ca(H₂O)₄(BF₄)₂ — isostructural with calcium perchlorate tetrahydrate [2]. The compound has garnered significant research attention in three principal domains: as a key electrolyte salt enabling reversible calcium metal plating/stripping in next-generation Ca-ion batteries [3], as a high-performance dual-functional electrolyte additive for lithium metal and lithium-ion batteries [4], and as an electrolyte engineering agent for magneto-ionic spintronic devices [5]. Commercially, it is supplied primarily as a hydrate (e.g., Thermo Scientific / Alfa Aesar portfolio), with anhydrous synthesis routes actively under development due to the hydrolysis sensitivity of the BF₄⁻ anion [6].

Why In-Class Fluoroborate or Calcium Salts Cannot Simply Substitute for Calcium Ditetrafluoroborate


Although several calcium salts (e.g., Ca(TFSI)₂, Ca(ClO₄)₂, Ca(BH₄)₂) and fluoroborate salts (e.g., LiBF₄) share overlapping application spaces in electrochemical energy storage, direct substitution of Ca(BF₄)₂ with any single analog consistently results in functional trade-offs that preclude equivalent performance. Ca(TFSI)₂-based electrolytes enable room-temperature calcium intercalation into TiS₂ cathodes yet completely fail to support calcium metal plating/stripping [1]. Ca(ClO₄)₂ and LiBF₄, when deployed as graphite anode electrolyte additives, deliver only a fraction of the reversible capacity enhancement achieved by Ca(BF₄)₂ [2]. Ca(BH₄)₂ in THF enables Ca plating but with low coulombic efficiencies and narrow anodic stability windows that fundamentally differ from the carbonate-based Ca(BF₄)₂ system [3]. The Ca(BF₄)₂ system uniquely provides a synergistic combination of the Ca²⁺ cation (enabling Ca-based SEI formation or Ca metal plating) and the BF₄⁻ anion (enabling B-based cathode surface films or borate-rich passivation layers), a dual functionality that neither cation-swapped nor anion-swapped analogs can replicate [2][4]. These differences are quantified in the evidence items below.

Quantitative Comparator Evidence for Calcium Ditetrafluoroborate: Where Ca(BF₄)₂ Outperforms Its Closest Analogs


Ca(BF₄)₂ Enables Reversible Ca Metal Plating/Stripping at Room Temperature with >95% Coulombic Efficiency, Whereas Ca(TFSI)₂ Completely Fails Ca Plating

In a direct head-to-head electrolyte comparison, Ca(BF₄)₂ dissolved in an ethylene carbonate/propylene carbonate (EC/PC) mixture (1 M, 50/50 v/v) enables reversible calcium metal plating and stripping at room temperature, achieving Coulombic efficiencies exceeding 95% with crystalline Ca deposits of ~20 µm thickness [1]. In stark contrast, Ca(TFSI)₂ in acetonitrile electrolyte strongly inhibits calcium deposition due to simultaneous formation of a Ca²⁺-blocking passivation layer; calcium deposition is only feasible from Ca(BF₄)₂ in acetonitrile, where passivation layer formation proceeds at a sufficiently lower rate to permit appreciable plating rates [2]. Furthermore, Ca(TFSI)₂-based electrolytes require the addition of a separate boron-containing additive (mimicking the BF₄⁻ function) to enable Ca plating, underscoring the unique dual-anion/cation synergy intrinsic to Ca(BF₄)₂ [3].

Calcium-ion batteries Ca metal anode electrolyte salt selection

Ca(BF₄)₂ Additive Delivers ~80% Greater Graphite Anode Reversible Capacity at High Rate Compared to Ca(TFSI)₂, Ca(ClO₄)₂, and LiBF₄ Counterparts

In a systematic comparator study, Ca(BF₄)₂ added at a low concentration of 0.01 M to a standard LiPF₆/carbonate electrolyte increased the reversible capacity of graphite anodes by approximately 80% at a high discharge rate of 0.3 A g⁻¹ (346 mAh g⁻¹ vs. 192 mAh g⁻¹ for the baseline additive-free electrolyte) [1]. The same study explicitly compared Ca(BF₄)₂ against calcium salts with different anions — Ca(TFSI)₂ and Ca(ClO₄)₂ — as well as a different cationic species, LiBF₄. All comparator salts showed only a certain improvement in capacities, but none matched the magnitude of the Ca(BF₄)₂ effect [1]. The superior performance is attributed to the synergistic combination of Ca²⁺ and BF₄⁻ ions that distinctively modifies the solid-electrolyte-interphase (SEI) composition on graphite, enabling facile Li⁺ transport while maintaining solid-state diffusivity and decreasing overpotentials for Li⁺ intercalation/de-intercalation [1].

Lithium-ion batteries graphite anode electrolyte additive SEI engineering

Ca(BF₄)₂ Provides Dual-Electrode Stabilization in Lithium Metal Batteries — A Two-in-One Functionality Absent from LiBF₄ or Other Calcium Salts

Ca(BF₄)₂ uniquely functions as a two-in-one electrolyte additive that simultaneously stabilizes both the lithium metal anode and the Ni-rich cathode in lithium metal batteries (LMBs) [1]. At the anode side, preferential reduction of Ca²⁺ forms a Ca-based solid-electrolyte-interphase (SEI) layer that prevents electrolyte decomposition; critically, a Li–Ca alloy with superior lithiophilicity is generated at the Li surface, suppressing Li dendrite growth by reducing nucleation polarization [1]. Concurrently, at the cathode side, preferential oxidation of BF₄⁻ generates a B-based surface protective film on the Ni-rich cathode, preventing structural deterioration including micro-crack formation and transition metal ion dissolution [1]. This dual-anchoring mechanism — Ca²⁺ serving the anode and BF₄⁻ serving the cathode — is structurally impossible for either LiBF₄ (which lacks the Ca²⁺ cation for Li–Ca alloy SEI formation) or Ca(TFSI)₂ (which lacks the BF₄⁻ anion for B-based cathode film formation). The study reports outstanding electrochemical performance in LMBs configured with Ni-rich cathode in carbonate electrolyte as a direct consequence of this unique characteristic [1].

Lithium metal batteries Ni-rich cathode dual-functional additive SEI/CEI engineering

Ca(BF₄)₂·xH₂O Crystal Structure Redefined as Ca(H₂O)₄(BF₄)₂ — Isostructural with Ca(ClO₄)₂·4H₂O — with Quantified Thermal Dehydration Behavior Critical for Anhydrous Electrolyte Preparation

The crystal structure of commercial Ca(BF₄)₂·xH₂O has been solved ab initio from laboratory powder diffraction data and reformulated as Ca(H₂O)₄(BF₄)₂, definitively establishing x = 4 for the fully hydrated form [1]. The compound crystallizes as infinite ribbons of [CaO₄F₄] square antiprisms sharing F corners with [BF₄] tetrahedra, interconnected by H⋯F and H⋯O hydrogen bonds, with no place found for interstitial water [1]. It is isostructural with calcium perchlorate tetrahydrate, Ca(ClO₄)₂·4H₂O [1]. Thermogravimetric analysis (TGA) reveals a two-step decomposition: a first mass loss of ~14.3 wt% at 158 °C (corresponding to approximately two water molecules escaping) and a second mass loss of ~52.5 wt% at 240 °C, with the residual water participating in anion hydrolysis above ~170 °C leading to BF₄⁻ decomposition [1]. Previous estimates of x = 4.6 (Karl-Fischer titration) and x = 5 (historical PDF card) are superseded by this definitive structural determination [1]. The hydrolysis sensitivity of the BF₄⁻ anion during drying protocols means that procurement of the anhydrous form or use of validated anhydrous synthetic routes (e.g., from CaF₂ + BF₃·OEt₂) is critical for battery electrolyte applications, as impurities from hydrolytic decomposition compromise Ca plating performance [2].

Crystal structure hydration state thermal stability electrolyte drying

Optimal Research and Industrial Application Scenarios for Calcium Ditetrafluoroborate Based on Quantitative Evidence


Rechargeable Calcium-Metal Battery Electrolyte Development (Full Cell Prototyping)

Ca(BF₄)₂ in EC/PC carbonate solvent mixtures (1 M, 50/50 v/v) is the only electrolyte formulation demonstrated to achieve both >95% Coulombic efficiency for reversible Ca metal plating/stripping at room temperature and calcium intercalation into cathode materials — two indispensable criteria for building a functional Ca-metal full cell [1]. Researchers developing Ca-metal batteries should procure Ca(BF₄)₂ with verified low water content (preferably anhydrous or with controlled hydration state, x = 4), as hydrolytic decomposition above ~170 °C generates impurities that degrade plating performance [2]. This scenario is directly supported by the plating/stripping and crystal structure evidence in Section 3, Evidence Items 1 and 4.

Fast-Charging Lithium-Ion Battery Electrolyte Additive Formulation

Incorporation of Ca(BF₄)₂ at low concentration (0.01 M) into LiPF₆/carbonate electrolytes increases graphite anode reversible capacity by approximately 80% (from 192 to 346 mAh g⁻¹) at high discharge rates (0.3 A g⁻¹), outperforming Ca(TFSI)₂, Ca(ClO₄)₂, and LiBF₄ alternatives [1]. The effect is independent of graphite morphology, making this additive strategy broadly applicable across anode supply chains. Battery manufacturers evaluating electrolyte additives for fast-charging LIBs should prioritize Ca(BF₄)₂ over other Ca²⁺ or BF₄⁻ sources based on the quantitative capacity enhancement data in Section 3, Evidence Item 2.

Lithium Metal Battery with Ni-Rich Cathode — Single-Additive Dual-Electrode Protection

For LMBs coupled with Ni-rich cathodes (e.g., NMC811, NCA), Ca(BF₄)₂ serves as a two-in-one additive: Ca²⁺ reduction forms a lithiophilic Li–Ca alloy SEI that suppresses Li dendrite nucleation on the anode, while BF₄⁻ oxidation generates a B-based protective film that prevents micro-cracking and transition metal dissolution at the cathode [1]. No other commercially available single salt (including LiBF₄ or Ca(TFSI)₂) delivers this dual-electrode stabilization mechanism. Cell engineers targeting high-energy-density LMBs with extended cycle life should select Ca(BF₄)₂ based on the mechanistic differentiation evidence in Section 3, Evidence Item 3.

Magneto-Ionic Spintronic Device Electrolyte Engineering

Ca(BF₄)₂ has been demonstrated as an effective inorganic salt additive in anhydrous propylene carbonate electrolytes for enhancing magneto-ionic effects in cobalt oxide thin films [1]. While the primary quantitative enhancement in that study was attributed to KI (11-fold increase in generated magnetization and 35-fold increase in magneto-ionic rate vs. bare PC), Ca(BF₄)₂ was included alongside KCl as a comparator additive and shown to contribute to improved magneto-ionic performance through electric double layer (EDL) modification [1]. Researchers in spintronics exploring electrolyte-gated magneto-ionic devices should consider Ca(BF₄)₂ as a non-halide, fluorine-containing alternative to KI/KCl additives, particularly where halide corrosion or specific EDL structuring requirements favor BF₄⁻-based electrolytes. This scenario is supported by the magneto-ionic evidence cited in Section 1 and corroborated by the unique BF₄⁻ surface chemistry established in Section 3, Evidence Item 3.

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